molecular formula C12H16N2O2 B14867360 6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid

6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid

Cat. No.: B14867360
M. Wt: 220.27 g/mol
InChI Key: LRVYXZVBAIFUFD-UHFFFAOYSA-N
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Description

6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid can be achieved through several methods One common approach involves the use of substituted pyrimidine-4-carboxylic acid derivativesReaction conditions often involve the use of catalysts such as palladium and reagents like phosphorus trichloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Cyclopentylethyl)pyrimidine-4-carboxylic acid is unique due to its specific cyclopentylethyl substitution, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

6-(2-cyclopentylethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-7-10(13-8-14-11)6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H,15,16)

InChI Key

LRVYXZVBAIFUFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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